N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

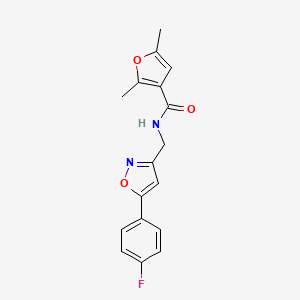

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

- A 5-(4-fluorophenyl)isoxazole core, where the isoxazole ring is substituted with a 4-fluorophenyl group at the 5-position.

- A 2,5-dimethylfuran-3-carboxamide moiety linked via a methylene bridge to the isoxazole’s 3-position.

This compound’s design leverages fluorinated aromatic systems and fused heterocycles, which are common in pharmaceuticals and agrochemicals for enhanced metabolic stability and target binding .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQKUUQXDVUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. This reaction often employs copper (I) or ruthenium (II) catalysts .

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

-

Attachment of the Furan Ring: : The furan ring is typically introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan in the presence of a Lewis acid catalyst.

-

Final Coupling: : The final step involves coupling the isoxazole and furan derivatives through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing greener solvents, and optimizing catalyst loading to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

-

Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or an isoxazolidine under appropriate conditions.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Isoxazoline or isoxazolidine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide and related molecules from the evidence:

Key Structural and Functional Insights:

Fluorinated Aromatic Systems: The 4-fluorophenyl group in the target compound and Sarizotan Hydrochloride enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . In contrast, Diflubenzuron uses a 4-chlorophenyl group paired with difluorobenzamide for pesticidal activity, suggesting halogenation patterns influence target specificity .

Carboxamide Linkers :

- The dimethylfuran carboxamide in the target compound differs from Diflubenzuron’s benzamide, which is critical for chitin synthase inhibition . The furan’s electron-rich nature may alter solubility or hydrogen-bonding interactions.

Biological Activity Gaps: While Sarizotan and Diflubenzuron have well-documented mechanisms, the target compound’s lack of reported data limits direct pharmacological comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.